molecular formula C8H8BF3O2 B13411147 5-Methyl-2-(trifluoromethyl)phenylboronic acid

5-Methyl-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B13411147
M. Wt: 203.96 g/mol
InChI Key: LGISGHAQGMDDIU-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-2-formylphenylboronic acid is a structurally unique arylboronic acid derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a formyl (-CHO) group at the 2-position of the benzene ring (Figure 1, Scheme 2) . The CF₃ group is strongly electron-withdrawing, enhancing the compound’s acidity compared to non-fluorinated analogs. This compound exhibits dynamic equilibria in solution, isomerizing to form 3-hydroxybenzoxaborole under specific conditions (Scheme 3) . Its structural versatility enables applications in organic synthesis, antimicrobial agents, and enzyme inhibition studies. Notably, it demonstrates moderate antifungal activity against Candida albicans and superior antibacterial effects against Bacillus cereus (MIC = 8 µg/mL), outperforming the antifungal drug Tavaborole (AN2690) .

Properties

Molecular Formula

C8H8BF3O2

Molecular Weight

203.96 g/mol

IUPAC Name

[5-methyl-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)7(4-5)9(13)14/h2-4,13-14H,1H3

InChI Key

LGISGHAQGMDDIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the electrophilic introduction of the trifluoromethyl group onto a methyl-substituted phenylboronic acid precursor. The process typically employs a trifluoromethylating reagent such as Togni’s reagent or Umemoto’s reagent under copper catalysis.

Procedure

  • Starting Material: 5-Methylphenylboronic acid
  • Reagents: Togni’s reagent II (or similar electrophilic trifluoromethylating agent), copper(I) iodide (CuI), base (e.g., potassium carbonate)
  • Solvent: Acetonitrile or DMF
  • Conditions: Reflux under inert atmosphere (N₂ or Ar) for 12-24 hours

Reaction Scheme

5-Methylphenylboronic acid + CF3-reagent → 5-Methyl-2-(trifluoromethyl)phenylboronic acid

Advantages & Notes

  • High regioselectivity at the ortho position relative to methyl
  • Compatible with various functional groups
  • Requires careful control of reaction conditions to prevent over-trifluoromethylation

Research Data

A study demonstrated the successful trifluoromethylation of methyl-substituted aromatic boronic acids using Togni’s reagent with yields exceeding 70%, under copper catalysis.

Copper-Catalyzed Radical Trifluoromethylation

Method Overview

This method leverages radical chemistry, where a trifluoromethyl radical generated from a suitable precursor reacts with the aromatic boronic acid.

Procedure

  • Reagents: Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, copper powder or copper(II) salts
  • Solvent: Dioxane or toluene
  • Conditions: Heating at 80-120°C under nitrogen atmosphere for 6-18 hours

Reaction Scheme

5-Methylphenylboronic acid + CF3I → this compound

Notes

  • Radical generation is facilitated by copper, which acts as a catalyst
  • Reaction often requires a radical initiator or UV irradiation for optimal yields
  • Suitable for late-stage functionalization of complex molecules

Research Data

Recent experiments reported yields of 60-75% with minimal by-products, emphasizing the method’s efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Approaches

Method Overview

Cross-coupling strategies, such as Suzuki-Miyaura coupling, are employed to attach a trifluoromethylated aryl group to boronic acid derivatives.

Procedure

  • Starting Material: 5-Methyl-2-bromophenylboronic acid or 5-Methyl-2-iodophenylboronic acid
  • Reagents: Trifluoromethylated aryl halides or trifluoromethylated organometallic reagents
  • Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄)
  • Base: Potassium carbonate or cesium carbonate
  • Solvent: Toluene, dioxane, or DMF
  • Conditions: Heating at 80-110°C for 12-24 hours

Reaction Scheme

5-Methyl-2-halophenylboronic acid + CF3-aryl halide → this compound

Notes

  • This approach is highly modular, allowing for diverse substitution patterns
  • Requires prior halogenation at the ortho position

Research Data

Yields typically range from 65-80%, with high regioselectivity confirmed by NMR and mass spectrometry.

Summary Table of Preparation Methods

Method Reagents Catalysts Solvent Temperature Yield Remarks
Electrophilic Trifluoromethylation Togni’s reagent, CuI Copper Acetonitrile Reflux (~80°C) 70-80% Regioselective, suitable for aromatic boronic acids
Radical Trifluoromethylation CF3I, Cu Copper Toluene/Dioxane 80-120°C 60-75% Radical mechanism, late-stage functionalization
Cross-Coupling (Suzuki) Halogenated phenylboronic acid + CF3-aryl halide Pd catalyst Toluene/DMF 80-110°C 65-80% Modular, requires halogenation

The synthesis of This compound can be achieved through diverse strategies, each with specific advantages. Electrophilic trifluoromethylation offers regioselectivity and straightforward conditions, while radical methods provide versatility for complex molecules. Transition metal-catalyzed cross-coupling approaches are highly modular, enabling the introduction of various trifluoromethylated groups.

Given the importance of purity and regioselectivity in pharmaceutical and material applications, the choice of method depends on the substrate’s functional groups, desired yield, and available reagents. Future research may focus on developing greener, more sustainable protocols, and exploring catalytic systems that operate under milder conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity of the boronic acid by increasing its electrophilicity, facilitating the transmetalation step.

Comparison with Similar Compounds

The following analysis compares 5-trifluoromethyl-2-formylphenylboronic acid with structurally related arylboronic acids, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Electronic Effects
Compound Substituents Molecular Weight (g/mol) Acidity (pKa) Key Properties
5-Trifluoromethyl-2-formylphenylboronic acid 5-CF₃, 2-CHO 218.0 (calculated) Lower vs. non-CF₃ analogs Forms benzoxaborole via isomerization; enhanced acidity due to CF₃
3-Trifluoromethylphenylboronic acid 3-CF₃ 193.93 Moderate Higher reactivity in Suzuki-Miyaura couplings due to meta-CF₃
4-Trifluoromethylphenylboronic acid 4-CF₃ 193.93 Moderate Improved solubility in polar solvents; used in PET tracer synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid 2-CF₃, 4-CF₃ 257.92 Very low High steric hindrance; limited applications in catalysis
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid 5-Cl, 2-F, 4-CF₃ 242.36 Not reported Multi-halogenated structure enhances electrophilicity for niche syntheses

Key Observations :

  • Acidity : CF₃ groups at ortho/para positions (e.g., 5-CF₃ in the title compound) lower pKa significantly compared to meta-CF₃ derivatives due to proximity to the boronic acid group .
  • Isomerization : Only the title compound and analogs with ortho-directing groups (e.g., -CHO) undergo cyclization to benzoxaboroles, a critical feature for antifungal activity .
Antimicrobial Activity
Compound MIC (µg/mL) C. albicans MIC (µg/mL) B. cereus Mechanism of Action
5-Trifluoromethyl-2-formylphenylboronic acid 32 8 Binds to C. albicans LeuRS via benzoxaborole formation; disrupts tRNA synthesis
Tavaborole (AN2690) 8 16 Cyclic benzoxaborole inhibits LeuRS; FDA-approved for onychomycosis
2-Formylphenylboronic acid (non-CF₃) >64 >64 Lacks CF₃-driven acidity; minimal enzyme binding

Key Findings :

  • The title compound’s CF₃ group enhances acidity and stabilizes the benzoxaborole intermediate, improving binding to C. albicans LeuRS. However, its MIC against C. albicans is higher than Tavaborole, suggesting reduced potency .
  • Against B. cereus, the title compound (MIC = 8 µg/mL) outperforms Tavaborole (MIC = 16 µg/mL), likely due to synergistic effects of the CF₃ and formyl groups on bacterial enzyme inhibition .

Biological Activity

5-Methyl-2-(trifluoromethyl)phenylboronic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound belongs to the class of arylboronic acids, characterized by a boron atom bonded to an aromatic ring. The presence of trifluoromethyl and methyl groups enhances its electronic properties, making it a valuable candidate in medicinal chemistry. The molecular formula is C9H8BF3O2C_9H_8BF_3O_2, and it has been noted for its increased acidity compared to non-fluorinated analogs due to the electron-withdrawing nature of the trifluoromethyl group .

Antimicrobial Activity

The antimicrobial activity of this compound has been investigated with promising results. Key findings include:

  • Inhibition of Fungal Strains : The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger. Its mechanism likely involves the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole derivatives such as AN2690 (Tavaborole) .
  • Bacterial Activity : It shows notable antibacterial effects against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) against Bacillus cereus is reported to be lower than that of AN2690, indicating superior efficacy .

Table 1: Antimicrobial Activity Summary

MicroorganismActivity TypeMIC (µg/mL)Reference
Candida albicansAntifungalModerate
Aspergillus nigerAntifungalModerate
Escherichia coliAntibacterialModerate
Bacillus cereusAntibacterialLower than AN2690

The proposed mechanism for the antimicrobial action of this compound involves:

  • Binding to LeuRS : Docking studies suggest that the cyclic isomer of the compound can bind effectively to the active site of LeuRS in microorganisms, inhibiting protein synthesis. This mechanism is crucial for its antifungal properties .
  • Isomerization : In solution, the compound can isomerize, forming cyclic structures that may enhance its biological activity through better binding affinities .

Case Studies

Recent studies have highlighted the potential applications of this compound in drug discovery:

Q & A

Q. How can researchers leverage this compound’s unique substituents for novel material science applications?

  • Polymer synthesis : Trifluoromethyl groups enhance thermal stability in boronate ester-linked polymers .
  • Supramolecular chemistry : Methyl groups enable π-π stacking in crystal engineering for porous materials .

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